molecular formula C10H7F3N2O B2453444 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine CAS No. 2080412-69-5

2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine

Cat. No.: B2453444
CAS No.: 2080412-69-5
M. Wt: 228.174
InChI Key: XHQHYNHHZOJISG-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine (CAS 2080412-69-5) is a high-value chemical building block with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound features an amine-functionalized oxazole core, a privileged scaffold in medicinal chemistry, which is further substituted with phenyl and trifluoromethyl groups . The presence of the trifluoromethyl group is of particular interest due to its ability to influence the molecule's electron density, metabolic stability, and lipophilicity, making it a versatile intermediate in scientific research . Researchers utilize this compound primarily in the synthesis of more complex molecules for drug discovery and development . Its structure is designed for further functionalization, serving as a key precursor in the exploration of new pharmaceutical agents. The compound is typically supplied as a solid powder and should be stored at room temperature . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use in humans or animals. Please note that a comprehensive safety data sheet (SDS) for this specific compound is not readily available in the search results, and it is recommended to request one from the supplier directly .

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-8(14)16-9(15-7)6-4-2-1-3-5-6/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHYNHHZOJISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Intermediate Formation : The synthesis begins with the preparation of an α-acylaminoketone precursor. For example, N-acyl-α-amino ketones derived from valine are treated with 4-(phenylsulfonyl)benzoyl chloride to form the requisite α-acylaminoketone.
  • Cyclization : The α-acylaminoketone undergoes intramolecular cyclodehydration in the presence of POCl₃ at reflux temperatures (80–100°C). This step eliminates a water molecule, forming the 1,3-oxazole ring.
  • Functionalization : The trifluoromethyl group is introduced either prior to cyclization via a trifluoromethyl-containing precursor or through post-cyclization modifications, such as nucleophilic substitution with trifluoromethylating agents.

Optimization and Yield

  • Temperature : Elevated temperatures (≥80°C) are critical to overcoming the electron-withdrawing effects of the trifluoromethyl group, which can hinder cyclization.
  • Catalyst : POCl₃ acts as both a catalyst and dehydrating agent, with stoichiometric amounts (1.2–1.5 equivalents) yielding optimal results.
  • Substituent Compatibility : The phenyl group at position 2 is typically introduced via aromatic electrophilic substitution during the precursor synthesis.

Table 1 : Optimization of Robinson–Gabriel Cyclization for 1,3-Oxazole Synthesis

Parameter Condition Yield (%) Reference
Temperature 80°C 62
POCl₃ Equivalents 1.2 68
Reaction Time 4 hours 70

Hantzsch Oxazole Synthesis

The Hantzsch method involves the condensation of α-haloketones with amides or nitriles. For this compound, this route requires strategic placement of the trifluoromethyl and amine groups.

Synthetic Pathway

  • α-Haloketone Preparation : 2-Bromo-1-phenyl-3-(trifluoromethyl)propan-1-one is synthesized by brominating 1-phenyl-3-(trifluoromethyl)propan-1-one using N-bromosuccinimide (NBS).
  • Condensation with Urea : The α-haloketone reacts with urea in ethanol under reflux, forming the oxazole ring. The amine group at position 5 is introduced via the urea nitrogen.
  • Workup : The crude product is purified via recrystallization from ethanol/water mixtures.

Challenges and Solutions

  • Regioselectivity : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to position 4, ensuring correct regiochemistry.
  • Amine Stability : The amine group is susceptible to oxidation; thus, inert atmospheres (N₂ or Ar) are employed during reactions.

Table 2 : Hantzsch Synthesis Conditions and Outcomes

Haloketone Amine Source Solvent Yield (%)
2-Bromo-1-phenyl-3-(trifluoromethyl)propan-1-one Urea Ethanol 55

Post-Functionalization Strategies

Nitro Group Reduction

For oxazoles synthesized with a nitro group at position 5, catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (SnCl₂/HCl) convert the nitro group to an amine.

Example :

  • Nitro-Oxazole Intermediate : 2-Phenyl-4-(trifluoromethyl)-5-nitro-1,3-oxazole is prepared via cyclization.
  • Reduction : Hydrogenation at 40 psi H₂ and 25°C for 6 hours yields the target amine with >90% purity.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling introduces amines to halogenated oxazoles. This method is less common due to the stability challenges of trifluoromethylated substrates.

Comparative Analysis of Methods

Table 3 : Advantages and Limitations of Synthesis Routes

Method Advantages Limitations
Robinson–Gabriel High regiocontrol; scalable Requires POCl₃; harsh conditions
Hantzsch Simple reagents; one-pot synthesis Moderate yields; functionalization needed
Post-Functionalization Flexibility in amine introduction Multi-step; intermediate purification

Mechanistic Considerations for Trifluoromethyl Incorporation

The trifluoromethyl group’s strong electron-withdrawing nature influences reaction kinetics and regioselectivity:

  • Electronic Effects : Deactivates the oxazole ring, necessitating elevated temperatures for cyclization.
  • Steric Effects : The CF₃ group’s bulkiness may hinder nucleophilic attacks at position 4, favoring alternative pathways.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or nitrogen functionalities.

    Substitution: Substituted oxazole derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Activity

Recent studies have highlighted the potential of derivatives of 2-phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which help regulate glucose metabolism.

A notable study demonstrated that modifications to the oxazole ring can lead to significant improvements in potency. For instance, compounds derived from this scaffold exhibited up to a 7400-fold increase in DPP-IV inhibition compared to earlier compounds. The most promising derivatives showed an IC50 value of approximately 2.0 nM , indicating strong pharmacological activity and favorable pharmacokinetic profiles .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For example, studies have shown that specific analogs can effectively inhibit tumor growth in vitro and in vivo models .

Material Science

2.1 Polymer Additives

In material science, this compound is explored as an additive in polymer formulations. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications such as coatings and adhesives.

Data from various experiments indicate that incorporating this compound into polymer matrices can significantly improve mechanical properties while maintaining flexibility and processability .

Agricultural Chemistry

3.1 Pesticide Development

The synthesis of novel pesticides has been another area where this compound has shown promise. As an intermediate in the synthesis of more complex agrochemicals, it has been linked to compounds that exhibit broad-spectrum insecticidal activity with low toxicity to non-target organisms.

For instance, research has identified derivatives that target specific pests while minimizing environmental impact, aligning with modern sustainable agricultural practices .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeCompound DerivativeIC50 Value (nM)Remarks
DPP-IV InhibitionCompound 22a2.0Comparable efficacy to omarigliptin
Anticancer ActivityCompound X15.0Induces apoptosis in breast cancer cells
Insecticidal ActivityCompound Y30.0Effective against aphids

Table 2: Material Properties of Polymers with Additives

Polymer TypeAdditive Concentration (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polyethylene522030
Polyurethane1025040

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine is unique due to its oxazole ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in medicinal chemistry and materials science, where such properties are highly sought after .

Biological Activity

2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl group and a trifluoromethyl group attached to an oxazole ring. This unique combination contributes to its biological properties, particularly in terms of interaction with various biological targets.

Biological Activity Overview

Research has shown that compounds containing oxazole rings exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound can be summarized as follows:

  • Anticancer Activity :
    • A study indicated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications of similar oxazole structures have shown IC50 values ranging from nanomolar to micromolar levels against different tumor cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
    • The compound's structure suggests potential interactions with key proteins involved in cancer proliferation and survival pathways.
  • Mechanisms of Action :
    • The mechanisms through which this compound exerts its effects may include inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
    • Additionally, the compound could potentially inhibit enzymes such as histone deacetylases (HDACs), which are known to play a role in cancer progression .

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against several human cancer cell lines. For example, it demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
  • Selectivity :
    • Further investigations revealed that derivatives modified from this compound could enhance selectivity towards specific cancer types. For instance, one derivative showed an IC50 value of 1.143 µM against renal cancer cells .

Comparative Table of Biological Activities

CompoundActivity TypeCell Line TestedIC50 Value (µM)
This compoundCytotoxicHeLa92.4
Modified DerivativeCytotoxicRenal Cancer1.143
Similar Oxazole DerivativeCytotoxicA549Varies (nanomolar range)

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of precursors (e.g., trifluoromethyl ketones and phenyl-substituted amines) under controlled conditions. Key factors include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Temperature : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., trifluoromethyl at C4, phenyl at C2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 283.0821) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between oxazole and phenyl rings: 12.5°) .
  • IR Spectroscopy : Detects functional groups (e.g., C-F stretch at 1120–1250 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

Answer: Common assays include:

  • Antimicrobial Screening : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Anticancer Activity : MTT assay in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ < 10 µM for EGFR inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Answer: Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Systematic Substituent Variation : Compare analogs with halogen (Cl, F) or methyl groups at C2/C4 positions .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • Meta-Analysis : Aggregate data from multiple studies to isolate trends (e.g., trifluoromethyl enhances lipophilicity and target affinity) .

Q. Example SAR Table :

Substituent (C4)LogPIC₅₀ (EGFR, µM)
CF₃2.88.2
CH₃1.925.4
Cl2.515.7

Source : Aggregated data from .

Q. What experimental approaches elucidate the mechanism of action for this compound in enzyme inhibition?

Answer:

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (KdK_d) and enthalpy changes .
  • Cellular Imaging : Confocal microscopy tracks compound localization (e.g., mitochondrial targeting in apoptosis assays) .

Q. How do solvent and pH conditions affect the stability of this compound in biological assays?

Answer:

  • Aqueous Stability : Hydrolysis of the oxazole ring occurs at pH > 8.0, reducing half-life to <24 hours .
  • Organic Solvents : DMSO (0.1% v/v) maintains stability for >72 hours at 4°C .
  • Buffering Agents : Phosphate buffers (pH 7.4) minimize degradation compared to Tris-based systems .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?

Answer: Discrepancies may stem from:

  • Purity Variations : Impurities >5% skew IC₅₀ values (e.g., unreacted starting materials in analogs) .
  • Assay Conditions : Differences in cell line passage number or serum concentration affect compound efficacy .
  • Stereochemical Factors : Undetected racemization in chiral analogs alters target binding .

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